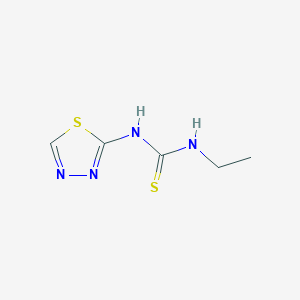

N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea

Description

N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea is a thiourea derivative featuring a 1,3,4-thiadiazole ring system. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, and plant growth-regulatory properties . This compound incorporates an ethyl group at one nitrogen atom and a 1,3,4-thiadiazol-2-yl moiety at the other, which may enhance its stability and bioactivity compared to simpler thiourea derivatives. The synthesis of such compounds often involves condensation reactions or one-pot methodologies, as exemplified by related thiadiazole derivatives .

Properties

CAS No. |

26947-65-9 |

|---|---|

Molecular Formula |

C5H8N4S2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

1-ethyl-3-(1,3,4-thiadiazol-2-yl)thiourea |

InChI |

InChI=1S/C5H8N4S2/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |

InChI Key |

MVFYZBYMIAJKHV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=NN=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be synthesized through the reaction of 1-ethyl-1,3,4-thiadiazol-2-amine with ammonium thiocyanate in the presence of dilute hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thiadiazole derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.

Industry: Utilized in the development of pesticides and herbicides

Mechanism of Action

The mechanism of action of 1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea and Analogues

- Thiadiazole vs. Tetrazole : While the thiadiazole ring (in the target compound) contributes to fungicidal activity, tetrazole-containing analogues (e.g., N′-5-tetrazolylthioureas) exhibit herbicidal and plant growth-regulatory effects, likely due to differences in electronic and steric properties .

- Thiourea vs. Urea : The replacement of thiourea with urea (e.g., Compound A) reduces sulfur-related toxicity but may limit metal-binding capacity, affecting selectivity in biological targets .

Table 3: Bioactivity Profiles

- Mechanistic Insights : The thiadiazole-thiourea combination in the target compound may enhance thiol-mediated enzyme inhibition, a mechanism less prevalent in urea-based analogues like Compound A .

- Selectivity Challenges : While Compound A achieves α2C-AR selectivity, the target compound’s broader bioactivity suggests less receptor specificity but wider agrochemical applications .

Q & A

Q. How can the molecular structure of N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea be confirmed experimentally?

Answer: The structure is best confirmed via single-crystal X-ray diffraction (SC-XRD) . For example, in related thiourea derivatives, SC-XRD analysis revealed bond angles, torsion angles, and intermolecular interactions critical for stability . Refinement can be performed using SHELXL (for small-molecule refinement) and visualized with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding . For non-crystalline samples, complementary techniques like ¹H/¹³C NMR and FT-IR should be used to cross-validate functional groups and tautomeric forms .

Q. What synthetic routes are effective for preparing this compound?

Answer: A regioselective approach involves 1,3-dipolar cycloaddition or thiourea-amine coupling . For instance, 1,3,4-thiadiazole derivatives can be synthesized by reacting precursors like N-phenylhydrazinecarboxamides with isothiocyanates in refluxing acetonitrile, followed by iodine-mediated cyclization in DMF . Solvent choice (e.g., ethanol vs. toluene) and heating duration (1–3 hours at 78–80°C) significantly impact yield and regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound.

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and polymorphic transitions. For biological assays, ensure solubility in DMSO or PBS (pH 7.4) and monitor degradation via UV-Vis spectroscopy at λmax ~260–280 nm .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antifungal vs. antitumor) be resolved?

Answer: Discrepancies often arise from variations in assay conditions (e.g., microbial strains, cancer cell lines) or structural analogs . To address this:

- Perform comparative bioassays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use structure-activity relationship (SAR) studies to identify critical substituents. For example, replacing the ethyl group with bulkier alkyl chains may enhance antitumor activity by altering membrane permeability .

- Validate mechanisms via surface plasmon resonance (SPR) to quantify binding affinities to target proteins (e.g., EGFR or fungal cytochrome P450) .

Q. What computational methods are suitable for studying the reaction mechanism of this compound synthesis?

Answer:

- Density Functional Theory (DFT): Calculate activation energies for cyclization steps (e.g., iodine-mediated sulfur elimination in DMF) using Gaussian or ORCA software.

- Molecular Dynamics (MD): Simulate solvent effects (acetonitrile vs. DMF) on reaction kinetics.

- Docking Studies: Predict interactions between intermediates and catalysts (e.g., triethylamine) to optimize regioselectivity .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for thiourea derivatives?

Answer:

- Variable Temperature NMR (VT-NMR): Resolve dynamic processes (e.g., tautomerism) by acquiring spectra at 25–100°C.

- X-ray Crystallography: Compare experimental and calculated (Mercury CSD) bond lengths to identify dominant tautomers.

- 2D NMR (COSY, HSQC): Assign ambiguous peaks by correlating ¹H-¹³C couplings .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

Answer:

- Bioisosteric Replacement: Substitute the thiadiazole ring with 1,2,4-triazole or tetrazole to modulate electronic properties.

- Side-Chain Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve antimicrobial potency .

- Metal Complexation: Coordinate the thiourea moiety with Cu(II) or Zn(II) to enhance DNA-binding activity .

Q. How can crystallization challenges (e.g., poor crystal quality) be addressed for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.